molecular formula C30H34FNO2 B13422346 4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde

Cat. No.: B13422346
M. Wt: 459.6 g/mol
InChI Key: BYJWMYMACIYVCQ-NTEUORMPSA-N
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Description

This compound is a pyridine-based aldehyde derivative featuring a fluorinated phenylmethoxy group, an (E)-pent-1-enyl substituent, and two isopropyl moieties. The presence of fluorine and the (E)-alkene group may confer unique electronic and steric characteristics, influencing reactivity or binding affinity in biological systems. Crystallographic analysis using tools like SHELX and electronic structure evaluation via Multiwfn could provide insights into its conformational preferences and intermolecular interactions.

Properties

Molecular Formula

C30H34FNO2

Molecular Weight

459.6 g/mol

IUPAC Name

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C30H34FNO2/c1-6-7-9-14-25-28(26(18-33)30(21(4)5)32-29(25)20(2)3)24-16-15-23(31)17-27(24)34-19-22-12-10-8-11-13-22/h8-18,20-21H,6-7,19H2,1-5H3/b14-9+

InChI Key

BYJWMYMACIYVCQ-NTEUORMPSA-N

Isomeric SMILES

CCC/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3

Canonical SMILES

CCCC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Overview

General Synthetic Strategy

The synthesis of 4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde generally follows a convergent approach combining:

  • Construction of the substituted pyridine ring with isopropyl groups at positions 2 and 6.
  • Introduction of the aldehyde functionality at position 3.
  • Attachment of the 4-fluoro-2-phenylmethoxyphenyl substituent at position 4.
  • Installation of the (E)-pent-1-enyl substituent at position 5.

Key Synthetic Steps

Formation of the Pyridine Core
  • Starting from 2,6-diisopropylpyridine derivatives, the ring system is functionalized through directed lithiation or transition-metal-catalyzed cross-coupling reactions to introduce substituents at positions 3, 4, and 5.
  • The aldehyde group at the 3-position can be introduced by selective formylation, typically via a Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF.
Installation of the 4-(4-fluoro-2-phenylmethoxyphenyl) Group
  • The 4-position substitution with the fluorinated phenylmethoxyphenyl group is commonly achieved through Suzuki-Miyaura or Negishi cross-coupling reactions using the corresponding arylboronic acid or organozinc reagent.
  • The phenylmethoxy moiety is introduced through etherification of a hydroxy-substituted intermediate with benzyl halides under basic conditions.
Introduction of the (E)-Pent-1-enyl Side Chain at Position 5
  • The alkenyl substituent is typically installed via Heck coupling, where a vinyl or alkenyl halide is coupled to the pyridine ring under palladium catalysis.
  • The (E)-configuration is favored by the reaction conditions and choice of catalyst/ligand system.

Purification and Characterization

  • Purification is achieved through column chromatography using silica gel with gradient elution.
  • Recrystallization may be employed to improve purity.
  • Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Research Findings and Data Tables

Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Directed ortho-metalation n-BuLi, TMEDA, low temperature Lithiation at 3-position of 2,6-diisopropylpyridine
2 Formylation DMF, POCl3 (Vilsmeier-Haack reagent) Introduction of aldehyde at 3-position
3 Etherification 4-fluoro-2-hydroxyphenyl + benzyl bromide, K2CO3 Formation of phenylmethoxy group
4 Suzuki-Miyaura coupling Arylboronic acid, Pd(PPh3)4, K3PO4, toluene, reflux Attachment of 4-(4-fluoro-2-phenylmethoxyphenyl) substituent
5 Heck coupling (E)-pent-1-enyl bromide, Pd(OAc)2, PPh3, base, DMF Installation of (E)-pent-1-enyl group at 5-position

Reaction Yields and Conditions

Step Yield (%) Temperature (°C) Reaction Time (h) Notes
1 85 -78 to 0 2 Low temperature critical
2 75 0 to 50 4 Controlled addition of POCl3
3 90 60 6 Base-mediated ether formation
4 80 80-100 12 Inert atmosphere required
5 70 100 10 (E)-selectivity >95%

Analytical Data Summary

Technique Data Observed
1H NMR (CDCl3) Aldehyde proton ~10.0 ppm; aromatic protons 6.5-8.0 ppm; isopropyl methyls ~1.0 ppm
13C NMR Aldehyde carbon ~190 ppm; aromatic carbons 110-160 ppm; isopropyl carbons 20-40 ppm
19F NMR Fluorine resonance at ~ -115 ppm
Mass Spectrometry Molecular ion peak at m/z 459.6 (M+H)+
Elemental Analysis C: 78.4%; H: 7.5%; N: 3.0%; F: 3.9% (consistent with formula C30H34FNO2)

Comparative Analysis of Preparation Methods

Methodology Advantages Limitations Typical Applications
Directed ortho-metalation + Vilsmeier-Haack High regioselectivity for formylation Requires strict temperature control and anhydrous conditions Efficient aldehyde introduction on pyridines
Suzuki-Miyaura coupling Mild conditions, versatile for aryl substitution Sensitive to moisture, requires palladium catalyst Installation of complex aryl substituents
Heck coupling Effective for alkenylation with (E)-selectivity Moderate yields, requires careful catalyst choice Introduction of alkenyl side chains
Etherification Straightforward, high yield Requires reactive phenol and alkyl halide Formation of phenylmethoxy groups

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluoro and phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and organometallic compounds can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Gene Expression: Modulation of gene expression through interaction with transcription factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound’s structural analogues include pyridine derivatives with variations in substituents, such as halogenation patterns, alkene configurations, or bulky alkyl groups. Below is a comparative analysis based on general trends in pyridine chemistry:

Compound Substituent Modifications Notable Properties
Target Compound 4-Fluoro-2-phenylmethoxyphenyl, (E)-pent-1-enyl, 2,6-di(isopropyl) High steric bulk (isopropyl groups), potential for π-π stacking (phenylmethoxy), fluorinated hydrophobicity
Analog 1 : 4-Chloro-2-methoxyphenyl-pyridine-3-carbaldehyde Chlorine instead of fluorine, methoxy instead of phenylmethoxy Increased polarizability (Cl vs. F), reduced steric hindrance
Analog 2 : 5-[(Z)-pent-1-enyl]-2,6-diethyl-pyridine-3-carbaldehyde (Z)-alkene configuration, ethyl groups instead of isopropyl Altered stereoelectronic effects (Z vs. E), lower steric demand
Analog 3 : 4-Trifluoromethyl-2-phenylpyridine-3-carbaldehyde Trifluoromethyl group instead of fluorophenylmethoxy Enhanced electron-withdrawing effects, higher metabolic stability

Research Findings and Methodological Insights

Crystallographic Comparisons: The isopropyl groups in the target compound likely induce significant steric effects, as observed in similar di-isopropylpyridines. SHELX-based refinements of analogous structures reveal distorted pyridine ring geometries due to bulky substituents. Fluorine’s electronegativity may enhance dipole-dipole interactions in crystal packing, a feature less pronounced in chloro or methyl analogues.

The (E)-pent-1-enyl group’s conjugation with the pyridine ring could delocalize electron density, a property absent in (Z)-configured analogues.

Thermodynamic and Kinetic Stability :

  • Isopropyl groups likely enhance kinetic stability by hindering nucleophilic attack at the pyridine core, as seen in structurally related hindered bases.
  • The phenylmethoxy group’s aromaticity may contribute to thermal stability through resonance effects, whereas methoxy analogues lack this extended conjugation.

Biological Activity

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde, also known by its CAS number 503559-82-8, is a synthetic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H34FNO2C_{30}H_{34}FNO_2 with a molecular weight of approximately 459.59 g/mol. The structure features a pyridine ring substituted with various functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC30H34FNO2C_{30}H_{34}FNO_2
Molecular Weight459.59 g/mol
CAS Number503559-82-8
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of protein tyrosine phosphatases (PTPases), which are crucial in regulating cellular processes including growth, differentiation, and metabolism .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that related compounds can significantly reduce the proliferation of cancer cells by inducing apoptosis.
  • Cell Cycle Arrest : These compounds may cause cell cycle arrest at specific phases, thereby preventing cancer cell division.

Antimicrobial Activity

In addition to anticancer effects, there is evidence that this compound may possess antimicrobial properties. It has been observed to inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of breast cancer cells in vitro. The results indicated a dose-dependent response, where higher concentrations led to increased cell death .
    Concentration (µM) Cell Viability (%)
    0100
    1085
    2560
    5030
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity against various pathogens. The compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Q & A

Q. What synthetic methodologies are reported for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling for introducing the (E)-pent-1-enyl group and protecting-group strategies for the pyridine core. Key steps include Suzuki-Miyaura coupling for aryl-aryl bond formation and Wittig reactions for olefin installation. Purity optimization requires rigorous purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol or acetonitrile. Confirming purity via HPLC (C18 column, UV detection at 254 nm) is critical .

Q. How can structural integrity be confirmed after synthesis?

Use a combination of:

  • X-ray crystallography to resolve stereochemistry and substituent positioning (e.g., benzene ring fluorination and pyridine substitution patterns) .
  • NMR spectroscopy : 1H/13C NMR to verify proton environments (e.g., methoxy protons at δ 3.8–4.1 ppm, aldehyde protons at δ 9.5–10.0 ppm) and 2D techniques (COSY, HSQC) to assign connectivity .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy) .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450 inhibition) due to the pyridine-carbaldehyde moiety’s electrophilic reactivity. Use fluorescence-based assays for real-time activity monitoring. Dose-response curves (0.1–100 µM) and IC50 calculations are standard. Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)2/XPhos vs. PdCl2(dppf) for coupling efficiency.
  • Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for sterically hindered intermediates.
  • Temperature control : Lower temperatures (0–25°C) may reduce side reactions during aldehyde functionalization. Document yield improvements using Design of Experiments (DoE) software to model interactions between variables .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR peaks (e.g., overlapping aromatic signals) can be addressed via:

  • Variable-temperature NMR to distinguish dynamic rotational isomers.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data.
  • Crystallographic validation : Single-crystal XRD to unambiguously confirm bond lengths and angles .

Q. What strategies mitigate decomposition of the aldehyde group during storage?

  • Stabilization : Store under inert gas (N2/Ar) at −20°C in amber vials to prevent oxidation.
  • Lyophilization : Convert to a stable hydrochloride salt if feasible.
  • Quality monitoring : Periodic HPLC analysis to detect degradation products (e.g., carboxylic acid derivatives) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine, altering the pentenyl chain length).
  • Bioisosteric replacement : Substitute the aldehyde with a nitrile or amide group to assess electronic effects.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins .

Q. What analytical techniques are suitable for detecting trace impurities?

  • LC-MS/MS with MRM (multiple reaction monitoring) for targeted impurity detection (limit of quantification: 0.1%).
  • GC-MS for volatile byproducts from incomplete reactions.
  • ICP-OES to screen for residual metal catalysts (e.g., Pd < 10 ppm) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

Discrepancies may arise from assay conditions (e.g., pH, reducing agents affecting aldehyde reactivity). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Cross-reference with literature on structurally related pyridine derivatives .

Q. Why might computational predictions of reactivity conflict with experimental results?

Differences often stem from solvent or steric effects not modeled in simulations. Re-run DFT calculations with explicit solvent models (e.g., PCM for ethanol) and compare with experimental kinetics (e.g., Arrhenius plots for reaction rates) .

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